molecular formula C20H21FN6O2 B2875995 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1013875-57-4

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2875995
CAS RN: 1013875-57-4
M. Wt: 396.426
InChI Key: VMWWBRYPFHRVOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H21FN6O2 and its molecular weight is 396.426. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Compounds with structural similarities have been synthesized and evaluated for various biological activities. For instance, a study focused on designing tricyclic xanthine derivatives, which showed potent dual-target-directed A1/A2A adenosine receptor antagonists. These compounds, such as 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, were evaluated for their potential in treating neurodegenerative diseases by acting on multiple targets relevant for both symptomatic and disease-modifying treatments (Brunschweiger et al., 2014).

Another study synthesized N-benzylpyrrolo[2,3-d]-, pyrazolo[3,4-d]-, and triazolo[4,5-d]pyrimidines as imidazole ring-modified analogues of a known anticonvulsant purine, demonstrating varied anticonvulsant activities (Kelley et al., 1995).

Metal Complexes and Chemical Interactions

Metal complexes of pyrazolylpurine derivatives have been explored as models for metal-mediated base pairs, providing insights into their potential applications in bioinorganic chemistry. The study reported the synthesis and structural characterization of metal complexes, highlighting their specific recognition and coordination patterns, which could be essential for developing novel metallo-drugs or molecular tools (Sinha et al., 2015).

Anticancer and Antimicrobial Activities

Compounds based on pyrazolylpurine scaffolds have also been synthesized for their potential anticancer and antimicrobial activities. For example, novel pyrano[2,3-d][1,2,3]triazine derivatives were synthesized using a specific synthon, showing significant in vitro biological activity against liver cancer cell lines (Ouf et al., 2014). Another study highlighted the synthesis of benzo[b]pyran derivatives catalyzed by a basic ionic liquid under solvent-free conditions, demonstrating the greener synthesis approaches towards compounds with potential biological activities (Chen et al., 2009).

properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-1-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O2/c1-5-25-16-17(22-19(25)27-13(3)10-12(2)23-27)24(4)20(29)26(18(16)28)11-14-6-8-15(21)9-7-14/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWWBRYPFHRVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16854968

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